molecular formula C23H21N5 B11932329 Pkr-IN-C51

Pkr-IN-C51

Cat. No.: B11932329
M. Wt: 367.4 g/mol
InChI Key: IDAWNFCAFDXMER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pkr-IN-C51 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification methods .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Pkr-IN-C51 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, substitution reactions may yield derivatives with different substituents, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of this compound .

Mechanism of Action

Pkr-IN-C51 exerts its effects by competitively inhibiting the ATP-binding site of PKR. This inhibition prevents the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF-2α), which is a key step in the activation of PKR. By blocking this pathway, this compound effectively reduces the downstream signaling events mediated by PKR, including the activation of transcription factors such as NF-κB and p53 . This inhibition can lead to reduced apoptosis, inflammation, and antiviral responses in cells .

Properties

Molecular Formula

C23H21N5

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C23H21N5/c1-15-22(18-7-3-5-9-20(18)27-15)21-11-13-25-23(28-21)24-12-10-16-14-26-19-8-4-2-6-17(16)19/h2-9,11,13-14,26-27H,10,12H2,1H3,(H,24,25,28)

InChI Key

IDAWNFCAFDXMER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=NC(=NC=C3)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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